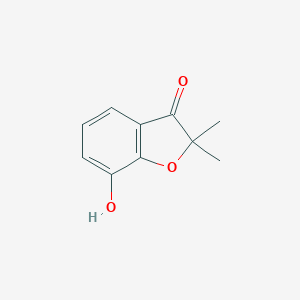

3(2H)-Benzofuranon, 7-Hydroxy-2,2-dimethyl-

Übersicht

Beschreibung

Carbofuranphenol-3-keto is a chemical compound with the molecular formula C10H10O3 It is a derivative of benzofuranone, characterized by the presence of a hydroxy group at the 7th position and two methyl groups at the 2nd position

Wissenschaftliche Forschungsanwendungen

Carbofuranphenol-3-keto has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary targets of 3-Ketocarbofuran phenol are platelets . It inhibits the active form of GPIIb/IIIa on platelets, which plays a crucial role in platelet aggregation .

Mode of Action

3-Ketocarbofuran phenol interacts with its targets by inhibiting the synthesis of coagulation factors . It also inhibits the active form of GPIIb/IIIa on platelets, thereby preventing platelet aggregation .

Biochemical Pathways

The compound affects the coagulation pathway . By inhibiting the synthesis of coagulation factors and preventing platelet aggregation, it disrupts the normal coagulation process . The downstream effects include the prevention of blood clot formation .

Pharmacokinetics

It’s known that carbofuran, a related compound, and its metabolites can be detected in various biological samples, suggesting that they may have similar adme properties .

Result of Action

The molecular and cellular effects of 3-Ketocarbofuran phenol’s action include the inhibition of platelet aggregation, which can prevent the formation of blood clots . This could potentially have therapeutic implications in conditions where clot formation is a concern.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ketocarbofuran phenol. For instance, the presence of other compounds in a commercial product can affect the degradation rate of carbofuran, a related compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbofuranphenol-3-keto typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione as a starting material, which undergoes a cyclization reaction in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as column chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Carbofuranphenol-3-keto undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-oxo-2,2-dimethyl-3(2H)-benzofuranone.

Reduction: Formation of 7-hydroxy-2,2-dimethyl-3,4-dihydrobenzofuran.

Substitution: Formation of various substituted benzofuranones depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like aroma and used in flavoring.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Formed in Maillard reactions and known for its antioxidant properties.

Uniqueness

Carbofuranphenol-3-keto is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it has a benzofuranone core with a hydroxy group at the 7th position, making it a valuable compound for various applications.

Biologische Aktivität

Carbofuranphenol-3-keto, a metabolite of the carbamate pesticide carbofuran, has garnered attention due to its biological activity and implications for environmental and human health. This article explores the compound's biological effects, degradation pathways, and toxicity, supported by relevant data and case studies.

Chemical Structure and Properties

Carbofuranphenol-3-keto is derived from carbofuran, a widely used pesticide known for its efficacy against a variety of pests. The chemical structure of carbofuranphenol-3-keto can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₃O₃

- CAS Number : 17781-16-7

This compound exhibits properties typical of carbamate pesticides, including inhibition of cholinesterase activity, which is critical for nerve function in both insects and mammals.

Toxicological Effects

Research indicates that carbofuranphenol-3-keto possesses significant biological activity, particularly in its effects on non-target organisms. Studies have shown that:

- Cholinesterase Inhibition : Carbofuranphenol-3-keto demonstrates cholinesterase inhibitory activity similar to its parent compound, carbofuran. This inhibition can lead to neurotoxic effects in exposed organisms, including humans .

- Ecotoxicological Impact : The compound is classified as an emerging pollutant with potential harmful effects on aquatic ecosystems. It has been shown to affect various aquatic organisms at concentrations that may be found in contaminated water bodies .

Metabolism and Degradation

The degradation of carbofuranphenol-3-keto in the environment is influenced by factors such as light exposure and microbial activity. Key findings include:

- Photodegradation : A study demonstrated that carbofuran and its metabolites, including carbofuranphenol and 3-ketocarbofuran, degrade more rapidly under sunlight exposure compared to dark conditions. The degradation rates were observed at 0.04/day in sunlight versus 0.0186/day in darkness .

- Microbial Degradation : Microbial communities play a crucial role in the breakdown of carbofuran metabolites. Research indicates that these metabolites are less toxic than the parent compound but still pose risks to non-target species .

Environmental Monitoring

A study conducted in Malaysian paddy fields monitored the concentration of carbofuran and its metabolites over a 56-day period. The results showed:

| Metabolite | Concentration (ppm) | Degradation Rate (day) |

|---|---|---|

| Carbofuran | 0.50 | 0.04 |

| Carbofuranphenol | 0.23 | 0.03 |

| 3-Ketocarbofuran | 0.15 | 0.02 |

These findings highlight the persistence of these compounds in agricultural environments and their potential for bioaccumulation .

Human Health Risks

Research assessing the health impacts of carbofuran exposure has indicated that chronic exposure can lead to adverse neurological outcomes. A review highlighted that even low-level exposure could result in significant health risks due to the cumulative effects of cholinesterase inhibition over time .

Eigenschaften

IUPAC Name |

7-hydroxy-2,2-dimethyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZCZWCXCBPEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(O1)C(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041556 | |

| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-16-7 | |

| Record name | 3-Ketocarbofuran phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2,2-dimethyl-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of carbofuran in soil, and how does this relate to the formation of 3-Ketocarbofuran phenol?

A1: Research indicates that oxidation and hydrolysis are the major metabolic pathways of carbofuran in soil. [] Specifically, carbofuran undergoes biotransformation into various metabolites, including 3-hydroxycarbofuran, 3-ketocarbofuran, and ultimately, 3-ketocarbofuran phenol. [, , ] This suggests that 3-ketocarbofuran phenol is a downstream product of carbofuran degradation in soil.

Q2: How do factors like soil history and seasonality impact the formation of 3-ketocarbofuran phenol?

A2: Studies on cauliflower and Brussels sprouts crops reveal that the rate of carbofuran soil biodegradation, and consequently the formation of metabolites like 3-ketocarbofuran phenol, is influenced by several factors. [] The rate tends to be higher in spring compared to summer and is influenced by the soil's history of continuous cultivation with crops like cauliflower and prior insecticide treatments. [] This suggests that pre-existing soil conditions and environmental factors play a significant role in the breakdown of carbofuran and subsequent formation of 3-ketocarbofuran phenol.

Q3: Does the presence of other insecticides in the soil affect the degradation of carbofuran and the formation of 3-ketocarbofuran phenol?

A3: Yes, research indicates that the presence of other insecticides can influence the degradation of carbofuran. For example, in soils treated with carbosulfan, the degradation of carbosulfan leads to the formation of carbofuran. [] Interestingly, the combined concentration of carbosulfan and carbofuran in these soils was found to be higher than the concentration of carbofuran alone in soils treated solely with carbofuran. [] This suggests that the presence of carbosulfan might slow down the degradation of carbofuran, potentially impacting the formation of downstream metabolites like 3-ketocarbofuran phenol.

Q4: Is 3-ketocarbofuran phenol found in plants grown in soils treated with carbofuran?

A4: Research on cauliflower and Brussels sprouts crops suggests that while carbofuran and some of its metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran are found in plant foliage, 3-ketocarbofuran phenol itself was not detected. [] This indicates that while 3-ketocarbofuran phenol is a significant product of carbofuran degradation in soil, it might not be readily absorbed or translocated into the plant tissues.

Q5: How do the chemical structures of carbofuran and its derivatives, like carbosulfan and furathiocarb, influence their persistence in the soil?

A5: Studies comparing carbosulfan, furathiocarb, and carbofuran suggest that chemical modifications to the carbamate functional group can impact their soil biodegradation rates. [] Carbosulfan, which has a derivatized carbamate function, degrades slower than carbofuran, which has a non-derivatized carbamate function. [] This implies that the specific chemical structure of these insecticides, particularly around the carbamate group, plays a crucial role in their susceptibility to degradation processes in the soil, ultimately affecting their persistence and the formation of metabolites like 3-ketocarbofuran phenol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.